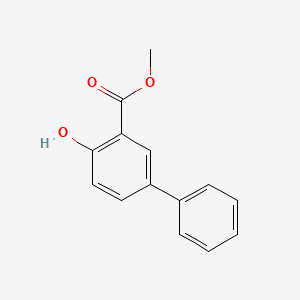

Methyl 2-hydroxy-5-phenylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemical Families

Benzoate esters are derivatives of benzoic acid, where the hydrogen of the carboxyl group is replaced by an alkyl or other organic group. fishersci.com Methyl benzoate, for instance, is formed from the condensation of benzoic acid and methanol. nih.gov These esters are generally characterized by their pleasant aromas and are often used in perfumes and as flavoring agents. wikipedia.org

The properties of benzoate esters can be significantly altered by the addition of various substituents to the benzene (B151609) ring. In the case of Methyl 2-hydroxy-5-phenylbenzoate, the presence of a hydroxyl group at the ortho position and a phenyl group at the para position to the ester functionality introduces specific chemical characteristics. The hydroxyl group can participate in hydrogen bonding, influencing the compound's physical properties and reactivity. The phenyl group adds to the molecule's aromaticity and can affect its electronic properties and potential for intermolecular interactions.

For instance, a related compound, Methyl 2-hydroxybenzoate (also known as methyl salicylate), is a well-known o-hydroxybenzoic acid ester. ymdb.ca The addition of a phenyl group at the 5-position, as in this compound, creates a more complex system with potential for different biological activities and material properties compared to its simpler counterparts.

Historical Context of Substituted Benzoate Synthesis and Research

The synthesis of substituted benzoates has a long history, evolving with the broader field of organic chemistry. Early methods often involved direct esterification of substituted benzoic acids. The development of more sophisticated synthetic strategies has allowed for the precise placement of various functional groups on the benzoate core.

One of the foundational reactions in this area is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Over the years, numerous modifications and new catalytic systems have been developed to improve yields and accommodate a wider range of functional groups.

A significant area of historical research has been the Fries rearrangement, a reaction that can convert a phenyl ester to a hydroxy aryl ketone. For example, 4-methyl phenyl benzoate can undergo a Fries rearrangement to produce (2-Hydroxy-5-methylphenyl) phenyl methanone. nih.gov This highlights the synthetic versatility of phenyl benzoates in creating more complex substituted aromatic compounds.

The synthesis of specifically substituted benzoates has been a continuous area of investigation. For example, research published in the late 1980s detailed the synthesis of various alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. acs.org More recent studies continue to explore concise and efficient methods for producing substituted benzoates. researchgate.net The historical progression of these synthetic methods has been crucial for enabling the exploration of the properties and applications of compounds like this compound.

Current Research Significance and Future Trajectories for Hydroxy-Phenylbenzoate Esters

Currently, research into hydroxy-phenylbenzoate esters is driven by their potential in various applications, including medicinal chemistry and materials science. The presence of both hydroxyl and phenyl groups allows for a range of biological interactions and the potential to form unique material structures.

Recent studies on phenyl benzoate derivatives have explored their bioactivities. For example, a 2021 study synthesized a series of phenyl benzoate compounds and evaluated their antioxidant, anti-tyrosinase, and anti-pancreatic lipase (B570770) activities. bjmu.edu.cn Another study investigated the anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group, finding that some of these compounds exhibited significant cell-growth inhibition against certain cancer cell lines. nih.gov These findings underscore the potential of this class of compounds in drug discovery.

The future for hydroxy-phenylbenzoate esters appears promising, with several research trajectories emerging. One area of focus is the development of novel liquid crystals. Phenyl benzoate-based liquid crystals have shown excellent compatibility with other materials used in liquid crystal displays (LCDs). ncats.io The specific substitutions on the phenyl and benzoate rings can be tailored to optimize properties like mesophase behavior and electro-optical response.

Furthermore, the synthesis of new derivatives with enhanced biological activities is a continuing area of interest. By modifying the substituents on the aromatic rings, researchers aim to develop compounds with improved efficacy and selectivity for various biological targets. Computational chemistry and molecular modeling are expected to play an increasingly important role in the rational design of these new molecules. bjmu.edu.cn

Data on Related Benzoate Esters:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Methyl benzoate | C₈H₈O₂ | 136.15 | Pleasant smell, used in perfumery. nih.govwikipedia.org |

| Ethyl benzoate | C₉H₁₀O₂ | 150.177 | Colorless liquid, used in fragrances and artificial flavors. wikipedia.org |

| Phenyl 4-hydroxybenzoate (B8730719) (Phenylparaben) | C₁₃H₁₀O₃ | 214.22 | A type of paraben. nih.gov |

| Methyl 2-hydroxybenzoate (Methyl Salicylate) | C₈H₈O₃ | 152.15 | o-hydroxybenzoic acid ester with a characteristic wintergreen scent. ymdb.ca |

| Methyl 2-hydroxy-5-methoxybenzoate | C₉H₁₀O₄ | 182.17 | A derivative of methyl salicylate (B1505791). nih.gov |

| Phenyl 2-hydroxy-5-methylbenzoate | C₁₄H₁₂O₃ | 228.247 | A related substituted phenyl benzoate. epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCWLMBYNOSXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Aromatic Ring Construction and Functionalization

The synthesis of the core phenylbenzoate structure can be approached through several strategic pathways that build and functionalize the aromatic rings.

Diels-Alder Cycloadditions and Subsequent Aromatization

The Diels-Alder reaction, a powerful tool for forming six-membered rings, serves as a foundational method for constructing the carbocyclic framework of phenylbenzoates. libretexts.orgmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. libretexts.org For the synthesis of substituted benzoates, a suitably substituted diene and dienophile are chosen to introduce the desired functionalities from the outset.

The reaction is a concerted process where two new sigma bonds and one new pi bond are formed. masterorganicchemistry.com For the reaction to proceed efficiently, the diene must be in an s-cis conformation. libretexts.orgmasterorganicchemistry.com The reactivity is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com Following the cycloaddition, which typically forms a cyclohexene (B86901) derivative, an aromatization step is necessary to yield the final phenylbenzoate structure. This can be achieved through various oxidation methods.

Recent studies have explored the use of the Diels-Alder reaction on polycyclic aromatic hydrocarbons (PAHs) like perylene, using dienophiles such as maleic anhydride (B1165640) to expand the aromatic core. nih.gov While not directly synthesizing methyl 2-hydroxy-5-phenylbenzoate, these studies highlight the versatility of the Diels-Alder reaction in constructing complex aromatic systems. nih.gov

Vilsmeier Formylation and Related Condensation Reactions

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, a key step that can be utilized in the synthesis of functionalized benzoates. thieme-connect.dewikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgorganic-chemistry.org This electrophilic species then attacks the aromatic ring. organic-chemistry.org

Phenols and their ethers are excellent substrates for the Vilsmeier-Haack reaction due to their electron-rich nature. wikipedia.org The formyl group is typically introduced at the position para to the activating hydroxyl or alkoxy group. For the synthesis of a precursor to this compound, a suitably substituted phenol (B47542) could be formylated. The resulting aldehyde can then be oxidized to a carboxylic acid and subsequently esterified.

The Vilsmeier reagent is not only used for formylation but also in cyclization and other transformations, demonstrating its broad utility in organic synthesis. researchgate.net

Palladium-Catalyzed Coupling Reactions in Benzoate Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orglibretexts.org Reactions such as the Suzuki-Miyaura coupling are particularly relevant for the synthesis of biaryl compounds like the phenylbenzoate core. libretexts.orgresearchgate.net

The general mechanism for these couplings involves three key steps: oxidative addition of an aryl halide or triflate to a Pd(0) complex, transmetalation of an organometallic reagent (like an organoboron compound in the Suzuki reaction), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

For the synthesis of this compound, a key step would involve the coupling of a protected derivative of methyl 2-hydroxy-5-halobenzoate with a phenylboronic acid or a similar organometallic reagent. The choice of protecting group for the hydroxyl function is crucial to avoid side reactions. The mild reaction conditions and high functional group tolerance of palladium-catalyzed couplings make them highly suitable for complex molecules. nobelprize.orgresearchgate.net The efficiency of these reactions can be influenced by the choice of ligands, solvents, and the specific palladium precursor used. libretexts.orgyoutube.com

Table 1: Comparison of Synthetic Strategies for Aromatic Ring Construction

| Method | Description | Advantages | Limitations |

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form a six-membered ring, followed by aromatization. libretexts.orgmasterorganicchemistry.com | Excellent for ring formation, stereospecific. libretexts.orgmasterorganicchemistry.com | Requires a subsequent aromatization step, diene must adopt s-cis conformation. libretexts.orgmasterorganicchemistry.com |

| Vilsmeier Formylation | Introduction of a formyl group onto an electron-rich arene. thieme-connect.dewikipedia.orgorganic-chemistry.org | Good for functionalizing existing aromatic rings, versatile reagent. wikipedia.orgresearchgate.net | Limited to electron-rich substrates, requires subsequent oxidation and esterification. wikipedia.org |

| Palladium-Catalyzed Coupling | Formation of C-C bonds via reactions like Suzuki coupling. nobelprize.orglibretexts.org | High functional group tolerance, mild conditions, widely applicable. nobelprize.orgresearchgate.net | Can be sensitive to catalyst, ligands, and reaction conditions. libretexts.orgyoutube.com |

Derivatization Strategies of Hydroxy-Phenylbenzoate Systems

Once the core hydroxy-phenylbenzoate structure is established, further modifications can be made to introduce diverse functionalities.

Introduction of Aromatic and Heteroaromatic Moieties

Palladium-catalyzed cross-coupling reactions remain a primary strategy for introducing additional aromatic and heteroaromatic groups onto the hydroxy-phenylbenzoate scaffold. By utilizing a halogenated hydroxy-phenylbenzoate derivative, a wide array of aryl and heteroaryl boronic acids (in Suzuki couplings) or other organometallic reagents can be coupled to introduce further structural diversity.

For instance, if the initial synthesis yielded a bromo-substituted hydroxy-phenylbenzoate, this bromine atom could serve as a handle for a subsequent Suzuki, Stille, or Heck coupling to attach another aromatic or heteroaromatic ring. The choice of coupling partners and reaction conditions allows for the precise and controlled synthesis of complex, polyaromatic structures.

Functional Group Interconversions and Side-Chain Modifications

Functional group interconversion (FGI) encompasses a broad range of reactions that transform one functional group into another, providing a powerful means to elaborate the structure of this compound. imperial.ac.uk These transformations can include oxidation, reduction, substitution, and elimination reactions. imperial.ac.uksolubilityofthings.com

Key functional groups on the hydroxy-phenylbenzoate system that can undergo interconversion include the hydroxyl group and the methyl ester. The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. It can also be converted to a better leaving group, such as a triflate, to facilitate nucleophilic substitution reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. The carboxylic acid can also be reduced to a primary alcohol. fiveable.me Furthermore, if other functional groups are present on the phenyl rings, they can be manipulated. For example, a nitro group can be reduced to an amine, which can then be further functionalized.

Table 2: Examples of Functional Group Interconversions on a Hydroxy-Phenylbenzoate Scaffold

| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group | Significance |

| Hydroxyl (-OH) | Alkylation (e.g., Williamson ether synthesis) | Ether (-OR) | Modifies polarity and hydrogen bonding capability. |

| Hydroxyl (-OH) | Acylation (e.g., with an acid chloride) | Ester (-OCOR) | Introduces a new ester functionality. |

| Methyl Ester (-COOCH3) | Hydrolysis (acid or base catalyzed) | Carboxylic Acid (-COOH) | Precursor for amides, other esters, etc. fiveable.me |

| Carboxylic Acid (-COOH) | Reduction (e.g., with LiAlH4) | Primary Alcohol (-CH2OH) | Introduces a primary alcohol for further reactions. fiveable.me |

| Bromo (-Br) | Suzuki Coupling (with R-B(OH)2, Pd catalyst) | Aryl/Heteroaryl (-R) | C-C bond formation to introduce new aryl groups. libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Methyl 2-hydroxy-5-phenylbenzoate can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl ester protons, the phenolic hydroxyl proton, and the aromatic protons distributed across its two phenyl rings.

The methyl ester (–OCH₃) protons would appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. docbrown.infodocbrown.info The phenolic hydroxyl (–OH) proton is expected to produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding.

The aromatic region would be complex. The salicylate (B1505791) ring contains three protons (H-3, H-4, and H-6) that form an ABC spin system.

H-3: This proton is ortho to the hydroxyl group and meta to the ester, appearing as a doublet.

H-4: This proton is ortho to the phenyl substituent and meta to the hydroxyl group, expected to appear as a doublet of doublets.

H-6: This proton is ortho to the ester group and meta to the phenyl substituent, also appearing as a doublet.

The protons of the C-5 phenyl substituent (H-2' to H-6') would likely appear as a complex multiplet, typical for a monosubstituted benzene (B151609) ring. tandfonline.com The entire integrated proton signal ratio should correspond to the 12 hydrogens in the molecule. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Based on data for methyl salicylate and substituted biphenyls)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | 10.0 - 11.0 | s (broad) |

| Aromatic (Salicylate Ring) | 6.9 - 8.0 | m |

| Aromatic (Phenyl Ring) | 7.3 - 7.6 | m |

| -OCH₃ | ~3.9 | s |

s = singlet, m = multiplet

The ¹³C NMR spectrum provides direct evidence for the 14 unique carbon environments in the this compound molecule. docbrown.info

The ester carbonyl carbon (C=O) is expected at the most downfield position, typically around 170 ppm. chemicalbook.com

The carbons attached to oxygen (C-2) and the phenyl group (C-5) would also be significantly downfield.

The carbon of the methyl group (–OCH₃) will be the most upfield signal, generally appearing around 52 ppm. docbrown.info

The remaining aromatic carbons will resonate in the typical range of 115-140 ppm. The carbon atom ortho to the hydroxyl group (C-1) would be found around 112 ppm, while the quaternary carbons of the biphenyl (B1667301) linkage would be in the 135-141 ppm range. utah.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Based on data for methyl salicylate and biphenyl)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| C-2 (C-OH) | ~161 |

| C-1' (ipso-carbon of phenyl ring) | ~140 |

| C-5 (C-phenyl) | ~135 |

| Aromatic CHs | 117 - 131 |

| C-1 (C-COOCH₃) | ~112 |

| -OCH₃ | ~52 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. numberanalytics.com These techniques reveal correlations between nuclei, confirming the molecular structure. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. numberanalytics.com It would show clear correlations between adjacent protons on the salicylate ring (H-3 with H-4; H-4 with H-6) and within the phenyl substituent ring, confirming the intra-ring connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. numberanalytics.com This would definitively link each aromatic proton signal to its corresponding carbon signal, for instance, the methyl proton singlet to the methyl carbon signal.

The key conformational feature of this compound is the degree of rotational freedom around the C-C single bond connecting the two phenyl rings. utah.edu This rotation determines the dihedral angle between the planes of the two rings. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can probe this conformation in solution. nih.gov

A NOESY experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. numberanalytics.com For this molecule, NOE cross-peaks would be expected between the protons ortho to the inter-ring bond (H-4 and H-6 on the salicylate ring, and H-2' and H-6' on the phenyl ring). The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing these intensities, the average dihedral angle and the preferred solution-state conformation of the biphenyl moiety can be determined. tandfonline.comresearchgate.net

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, ester, and aromatic functionalities. docbrown.info The spectrum can be interpreted by assigning specific peaks to the stretching and bending vibrations of the bonds present in the molecule. researchgate.net

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is involved in intramolecular hydrogen bonding with the ester carbonyl. docbrown.infofarmaceut.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker peaks just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹, often around 2950 cm⁻¹. brainly.com

C=O Stretch: A very strong, sharp absorption peak corresponding to the ester carbonyl stretching vibration is expected around 1680-1730 cm⁻¹. The exact position is influenced by conjugation and hydrogen bonding. farmaceut.orgbrainly.com

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several medium-to-strong peaks in the 1450-1600 cm⁻¹ region. brainly.com

C-O Stretches: Two distinct C-O stretching bands are expected: one for the aryl-O bond of the phenol (B47542) and one for the ester C-O bonds, typically appearing in the 1100-1300 cm⁻¹ region. brainly.com

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of peaks from various bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Table 3: Predicted FT-IR Absorption Bands for this compound (Based on data for methyl salicylate and other substituted aromatics)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, -CH₃) | 2950 - 2990 | Medium |

| C=O Stretch (ester) | 1680 - 1730 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ester & phenol) | 1100 - 1300 | Strong |

| C-H Out-of-Plane Bending | 750 - 900 | Strong |

Raman Spectroscopy (including Surface-Enhanced Raman Scattering (SERS) potential)

Raman spectroscopy provides detailed information about the vibrational modes of this compound, offering a fingerprint of the molecule's structure. While specific Raman spectra for this compound are not widely published, its spectrum can be predicted based on related molecules like phenyl benzoate (B1203000) and hydroxybenzoic acids. chemicalbook.comnih.gov

The potential for Surface-Enhanced Raman Scattering (SERS) analysis of this compound is significant. SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.gov For aromatic molecules like this, the enhancement is largely due to the local electric field induced near the metallic nanoparticle surface. nih.gov Studies on similar compounds, such as n-hydroxybenzoic acids, have shown that their adsorption behavior and the resulting SERS spectra are influenced by the relative positions of the carboxyl and hydroxyl groups, as well as the surface characteristics of the SERS substrate. nih.gov The orientation of the molecule on the surface is a key factor; vibrations of atoms closer to the metal surface experience greater enhancement. researchgate.net It is expected that this compound would adsorb onto a silver surface via the oxygen atoms of the hydroxyl and ester groups, leading to a significant enhancement of their corresponding vibrational modes.

Vibrational Mode Assignments and Functional Group Identification

The vibrational modes of this compound can be assigned to specific functional groups and structural components. Based on data from analogous compounds like methyl benzoate and other substituted aromatics, a detailed interpretation of its Raman spectrum is possible. researchgate.net

Key vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. researchgate.net

Methyl C-H Stretching: The symmetric and asymmetric stretching of the methyl ester group would appear at slightly lower frequencies, generally between 2800-3000 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretching: A strong, characteristic band for the ester group is expected around 1700 cm⁻¹. In pH-dependent studies of similar molecules, the intensity of this peak is known to decrease upon deprotonation of a nearby acidic group. researchgate.net

Aromatic C=C Stretching: Multiple bands corresponding to the stretching vibrations within the two phenyl rings would be present in the 1400-1600 cm⁻¹ range.

O-H Bending and C-O Stretching: Vibrations associated with the hydroxyl group and the ester linkage would also be identifiable in the fingerprint region of the spectrum.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Methyl C-H Stretch | 2800 - 3000 | -OCH₃ |

| Carbonyl C=O Stretch | ~1700 | Ester |

| Aromatic C=C Stretch | 1400 - 1600 | Phenyl Rings |

| C-O Stretch | 1200 - 1300 | Ester, Phenol |

| O-H Bend | 1300 - 1400 | Phenol |

Electronic Absorption and Emission Spectroscopy

The primary chromophores in this compound are the two phenyl rings, the hydroxyl group, and the methyl ester group. The interaction and conjugation between these groups dictate the molecule's UV-Vis absorption profile. The expected electronic transitions are primarily of the π → π* type, associated with the aromatic system. researchgate.net The presence of the hydroxyl (-OH) and ester (-COOCH₃) substituents on the benzene rings modifies the energy levels of the π orbitals. The non-bonding electrons on the oxygen atoms can also participate in n → π* transitions, though these are typically weaker and may be obscured by the more intense π → π* bands. researchgate.net The substitution of a phenyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to methyl 2-hydroxybenzoate, due to the extension of the conjugated π system.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~250 - 280 | π → π* | Substituted Benzene Ring |

| ~300 - 340 | π → π* | Biphenyl System |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₄H₁₂O₃ and a molecular weight of approximately 228.24 g/mol . nih.gov

The fragmentation pattern can be predicted based on the analysis of closely related structures like methyl 2-hydroxybenzoate (methyl salicylate). docbrown.info Upon electron ionization, the parent molecular ion [M]⁺• would be observed at an m/z of 228. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This is a common fragmentation for methyl esters, which would result in a prominent peak at m/z 197. This fragment corresponds to the [M - 31]⁺ ion.

Loss of the entire methoxycarbonyl group (•COOCH₃): This would lead to a fragment at m/z 169.

Cleavage of the ester and loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by fragmentation could lead to other characteristic ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 228 | Molecular Ion [M]⁺• | [C₁₄H₁₂O₃]⁺• |

| 197 | [M - •OCH₃]⁺ | [C₁₃H₉O₂]⁺ |

| 169 | [M - •COOCH₃]⁺ | [C₁₂H₉O]⁺ |

| 121 | [M - C₇H₅O]⁺ | [C₇H₇O₂]⁺ |

X-ray Crystallography

As of the current literature review, no public domain X-ray crystallography data for single crystals of this compound is available. Therefore, a definitive analysis of its solid-state molecular structure, including bond lengths, bond angles, and crystal packing, cannot be provided at this time. While crystal structures for more complex molecules containing a 2-hydroxy-5-methylphenyl moiety exist, these are not representative of the target compound's crystal structure. nih.govnih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is currently unavailable in published literature. The determination of these details would require experimental analysis of a suitable single crystal of the compound.

Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry, including specific bond lengths, bond angles, and dihedral angles for this compound, is not possible without crystallographic data. Such an analysis would reveal the precise three-dimensional arrangement of the atoms within the molecule in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

A description of the intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the crystal packing of this compound, cannot be accurately described without the crystal structure. These non-covalent interactions are fundamental to understanding the supramolecular assembly of the compound in the solid state.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are central to the computational analysis of organic molecules. These methods solve the quantum mechanical equations that describe the electronic structure of a molecule, allowing for the calculation of a wide array of its properties. While specific computational studies exclusively on Methyl 2-hydroxy-5-phenylbenzoate are not extensively available in the reviewed literature, the principles and expected outcomes can be thoroughly described based on research conducted on analogous compounds such as methyl salicylate (B1505791), phenyl benzoate (B1203000), and other substituted hydroxybenzoates.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. DFT calculations for molecules similar to this compound typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable predictions of molecular geometries, electronic properties, and spectroscopic parameters. researchgate.netscientific.netnih.govresearchgate.net

Geometry optimization is a fundamental DFT calculation that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For a molecule like this compound, this process identifies the most stable conformer by calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

The conformational preference is largely dictated by the rotational barriers around key single bonds, such as the ester linkages and the bond connecting the two phenyl rings. In a study of phenyl benzoate, DFT calculations revealed that rotation around the C(=O)-O bond is not significantly more restricted than rotation around the C(=O)-C bond. nih.gov For substituted quinoline-2-carboxylates, DFT geometry optimization resulted in dihedral angles that differed slightly from those observed in the solid state via X-ray crystallography, highlighting the influence of crystal packing forces. mdpi.com For this compound, a key feature would be the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, a characteristic observed in analogs like 2-ethylhexyl 2-hydroxybenzoate and methyl salicylate, which significantly influences the planarity and stability of the molecule. researchgate.netnih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Salicylate Structure Data below is illustrative, based on typical values for related salicylate structures calculated with DFT methods.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.22 Å |

| C-O (ester) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| O-H···O (H-bond) | ~1.73 Å | |

| Bond Angle (°) | O=C-O | ~124° |

| C-C-O (ester) | ~118° | |

| C-O-H | ~108° |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com

A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In studies of sunscreen compounds like 2-ethylhexyl 2-hydroxybenzoate, the HOMO-LUMO gap is directly related to the energy of the primary π→π* electronic transition responsible for UV absorption. researchgate.netresearchgate.net For this compound, the HOMO would likely be distributed across the phenyl rings and the hydroxyl group, while the LUMO would be concentrated on the carbonyl group and the benzene (B151609) ring to which it is attached. The phenyl substituent at the 5-position would be expected to modulate the HOMO and LUMO energy levels, thereby affecting the energy gap and the molecule's electronic properties.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for a Substituted Benzoate These values are representative examples based on DFT calculations for analogous compounds.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

| Ionization Potential (I ≈ -EHOMO) | 6.35 |

| Electron Affinity (A ≈ -ELUMO) | 1.85 |

| Chemical Hardness (η = (I-A)/2) | 2.25 |

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

For methyl salicylate, a close analog, detailed vibrational analyses using DFT have successfully assigned the experimental IR and Raman bands. nih.govresearchgate.net Key vibrational modes for this compound would include the O-H stretch (broadened by hydrogen bonding), the C=O stretch of the ester group, C-O stretching modes, and various C-H and C=C stretching and bending modes from the aromatic rings. The strong coupling of the C=O stretching vibration with an optical cavity mode has been demonstrated for methyl salicylate, showcasing how these vibrational properties can be modulated. icm.edu.pl

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Salicylate Analog Illustrative data based on studies of methyl salicylate, comparing experimental values with scaled DFT (B3LYP) calculations.

| Vibrational Mode Assignment | Experimental Frequency (cm-1) | Scaled DFT Frequency (cm-1) |

|---|---|---|

| O-H Stretch (H-bonded) | ~3200 | ~3195 |

| C-H Stretch (Aromatic) | ~3070 | ~3065 |

| C=O Stretch | ~1680 | ~1682 |

| C=C Stretch (Aromatic) | ~1615 | ~1618 |

| C-O Stretch (Ester) | ~1250 | ~1255 |

| O-H Bend (In-plane) | ~1370 | ~1368 |

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective approach for calculating NMR chemical shifts using DFT. mdpi.com This method computes the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

This technique has been successfully applied to assign the correct structure of complex organic molecules where experimental data alone may be ambiguous. rsc.orgnih.gov For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. Key ¹H signals would include the downfield phenolic proton (due to H-bonding), distinct signals for the aromatic protons on both rings, and a singlet for the methyl ester protons. For ¹³C NMR, characteristic signals for the carbonyl carbon (~170 ppm), the hydroxyl-bearing carbon, and other aromatic carbons would be predicted. Comparing these theoretical shifts with experimental spectra is a powerful tool for structural verification. researchgate.netjlu.edu.cn

Table 4: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts Data is representative for a substituted benzoate structure, showing the strong correlation typically achieved.

| Carbon Atom (Illustrative) | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 170.5 | 171.2 | -0.7 |

| C-OH | 161.8 | 162.5 | -0.7 |

| C-H (ortho to OH) | 118.0 | 118.6 | -0.6 |

| C-H (para to OH) | 136.2 | 136.9 | -0.7 |

| C-H (ortho to C=O) | 119.5 | 120.0 | -0.5 |

| C-COOR | 113.1 | 113.9 | -0.8 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.com The calculation provides the vertical excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities). nih.gov

For UV-absorbing molecules like salicylates, TD-DFT can accurately predict the absorption maxima (λmax). researchgate.netresearchgate.net Studies on 2-ethylhexyl 2-hydroxybenzoate show that its main UV absorption band is due to a π→π* transition, which corresponds to the HOMO→LUMO excitation. researchgate.netresearchgate.net The choice of functional can be critical, with range-separated hybrids like CAM-B3LYP sometimes providing more accurate results for charge-transfer excitations. nih.gov TD-DFT calculations for this compound would likely predict strong absorption in the UVA or UVB region, arising from π→π* transitions within the conjugated system formed by the salicylate core and the attached phenyl ring. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic spectral predictions. researchgate.netscientific.net

Table 5: Example TD-DFT Calculation Results for a UV-Absorbing Hydroxybenzoate Illustrative data showing calculated absorption wavelengths, oscillator strengths, and major orbital contributions.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 305 | 0.45 | HOMO → LUMO | π → π |

| 275 | 0.15 | HOMO-1 → LUMO | π → π |

| 235 | 0.28 | HOMO → LUMO+1 | π → π |

| 210 | 0.12 | HOMO-2 → LUMO | π → π |

Density Functional Theory (DFT) Calculations

Atomic Charge and Charge Distribution Analysis

Atomic charge and charge distribution analysis is a fundamental computational method used to quantify the electron distribution within a molecule, assigning a partial charge to each atom. This information is crucial for understanding molecular reactivity, intermolecular interactions, and electrostatic properties. Methods like Mulliken, Natural Population Analysis (NPA), and Hirshfeld charge analysis are commonly used.

Detailed research on related structures, such as 2-hydroxy-5-methyl-2'-nitroazobenzene, reveals how different charge models can be applied. researchgate.net For instance, in studies of similar compounds, all hydrogen atoms typically exhibit a positive charge, while electronegative atoms like oxygen and nitrogen carry negative charges. researchgate.net Analysis of methyl benzoate using the Mulliken method indicates that most carbon atoms, with some exceptions, are found to carry a slight negative charge. researchgate.net

For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to have significant negative charges, making them potential sites for electrophilic attack. The hydrogen of the hydroxyl group would be the most positive atom, susceptible to nucleophilic attack or deprotonation. The charge distribution across the phenyl rings influences the molecule's aromatic interactions.

Table 1: Illustrative Atomic Charges for a Structurally Similar Compound (Methyl Benzoate) Data is illustrative and based on general findings for similar structures.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Ring Carbons | -0.1 to +0.1 |

| Ester Carbonyl Carbon | +0.5 to +0.7 |

| Ester Carbonyl Oxygen | -0.4 to -0.6 |

| Ester Methoxy (B1213986) Oxygen | -0.3 to -0.5 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with classical Lewis structures of bonds, lone pairs, and core electrons. wisc.eduwisc.edu This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, represented as the stabilization energy, E(2). nih.gov

In molecules containing phenyl rings and ester groups, NBO analysis typically reveals significant stabilization from π → π* interactions within the aromatic systems and n → σ* interactions involving the lone pairs of oxygen atoms. researchgate.net For this compound, key interactions would include:

Delocalization of the oxygen lone pairs (n_O) of the hydroxyl and ester groups into the antibonding orbitals (σ*) of adjacent C-C or C-O bonds.

Hyperconjugative interactions between the π orbitals of the two phenyl rings, influencing the planarity and electronic communication between the rings.

Interactions involving the methyl group hydrogens and the rest of the molecule.

Table 2: Representative NBO Analysis for Intramolecular Interactions in a Related Aromatic Ester This table illustrates the types of interactions and stabilization energies (E(2)) found in similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | ~5-20 |

| π (C3-C4) | π* (C5-C6) | ~15-25 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. researchgate.net It is invaluable for predicting chemical reactivity by identifying electron-rich and electron-poor regions. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red signifies the most negative potential (electron-rich, prone to electrophilic attack), while blue represents the most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netnih.gov The color scale typically follows the order: red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the hydroxyl group and the carbonyl group of the ester. These are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net

Positive Regions (Blue): Localized around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack or hydrogen donation. The hydrogens on the phenyl rings would also show a lesser positive potential. researchgate.net

Neutral Regions (Green): Generally found over the carbon framework of the phenyl rings.

This analysis helps in understanding the molecule's interaction with biological receptors and other molecules. nih.gov

Thermodynamic Property Calculations

Quantum chemical calculations can accurately predict various thermodynamic properties of a molecule at different temperatures. Using statistical thermodynamics based on calculated vibrational frequencies and structural parameters, properties like heat capacity (Cv and Cp), entropy (S), and enthalpy (H) can be determined. epstem.net

These calculations provide insight into the stability of the molecule and its behavior under varying thermal conditions. For instance, a study on a related benzoate derivative calculated properties such as zero-point vibrational energy, rotational constants, and thermal corrections to energy, enthalpy, and Gibbs free energy. epstem.net The results generally show that heat capacity and entropy increase with temperature, which is a fundamental thermodynamic behavior. researchgate.net

Table 3: Calculated Thermodynamic Properties for a Structurally Related Phenyl Benzoate Derivative at 298.15 K Data is illustrative and sourced from a study on a similar compound. epstem.net

| Property | Value |

|---|---|

| Rotational Constants (GHz) | A: 0.2435, B: 0.1396, C: 0.0937 |

| Zero-Point Vibrational Energy (kcal/mol) | 201.63 |

| Thermal Correction to Enthalpy (Hartree) | 0.3453 |

| Thermal Correction to Gibbs Free Energy (Hartree) | 0.2656 |

| Entropy (cal/mol-Kelvin) | 167.808 |

Molecular Docking and Molecular Dynamics Simulations

Ligand-Protein Interaction Modeling (for non-clinical biological activity prediction)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov It is widely used in drug discovery to screen for potential biological activity. The method involves scoring functions that estimate the binding affinity, with lower binding energies indicating more favorable interactions.

For this compound, docking studies against various protein targets could predict its potential biological roles. Studies on structurally similar compounds, such as (2-hydroxy-5-methylphenyl) derivatives, have shown that the hydroxyl and carbonyl groups are key to forming interactions. researchgate.netnih.gov For example, a docking study of a molecule containing a 2-hydroxy-5-methylphenyl moiety against the COVID-19 main protease revealed that the molecule has a strong affinity for the active site. researchgate.net

Typical interactions for this compound would likely involve:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl oxygen is a strong hydrogen bond acceptor.

Pi-Pi Stacking: The two phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Hydrophobic Interactions: The phenyl rings and methyl group can form hydrophobic contacts with nonpolar residues.

These non-covalent interactions are crucial for the stability of the ligand-protein complex.

Simulation of Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, revealing the conformational flexibility and structural changes of a molecule. nih.govbiorxiv.org For a flexible molecule like this compound, MD simulations can explore the rotational freedom around its single bonds.

An MD simulation of this compound would likely show:

Intramolecular Hydrogen Bonding: Simulations can quantify the stability and lifetime of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen, which would significantly constrain the local conformation.

Solvent Effects: The simulation can show how the surrounding environment (e.g., water or a nonpolar solvent) influences the conformational preferences of the molecule.

Understanding these dynamics is essential as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation to fit into a protein's active site. mdpi.com

Advanced Materials Science and Non Clinical Research Applications

Applications in Liquid Crystal Technology

The rigid, rod-like structure of phenylbenzoate derivatives is a fundamental building block in the design of liquid crystalline materials. tandfonline.comresearchgate.net The specific arrangement and properties of these molecules can be finely tuned by altering the substituents on the phenyl rings, making Methyl 2-hydroxy-5-phenylbenzoate and its analogs valuable subjects of study in this field.

Structure-Mesophase Relationship Studies

The relationship between a molecule's structure and the type of liquid crystal phase (mesophase) it forms is a central area of research. The presence of a phenylbenzoate core in a molecule is a strong indicator of potential liquid crystalline behavior. tandfonline.comresearchgate.net The thermal stability and the temperature range of the mesophase are influenced by factors such as the length of alkyl or alkoxy chains attached to the core. tandfonline.com

While direct studies on this compound are not extensively documented in publicly available literature, the principles governing phenyl benzoate (B1203000) derivatives allow for well-founded predictions. The introduction of a methyl group and a phenyl group at the 5-position of the salicylic (B10762653) acid moiety would significantly influence the molecule's shape and intermolecular interactions. These substitutions can affect the packing of the molecules, potentially leading to the formation of different mesophases, such as nematic or smectic phases, at various temperatures. tandfonline.comacademie-sciences.fr Researchers can systematically modify the structure of this compound, for instance, by adding alkyl chains of varying lengths to the phenyl group, to study how these changes impact the transition temperatures and the type of mesophase observed.

Table 1: Predicted Influence of Structural Modifications on Mesophase Behavior of this compound Derivatives

| Structural Modification | Predicted Effect on Mesophase | Rationale |

| Elongation of an alkyl chain on the phenyl group | Lowering of melting point and potential stabilization of smectic phases | Increased molecular length and flexibility can favor layered structures. |

| Introduction of a chiral center | Induction of cholesteric (chiral nematic) phases | Chirality introduces a helical twist to the molecular arrangement. electronicsandbooks.com |

| Replacement of the methyl group with a longer alkyl chain | Alteration of transition temperatures and mesophase type | Changes in molecular breadth and polarizability affect intermolecular forces. tandfonline.com |

Design of Cholesteric and Nematic Liquid Crystalline Systems

Nematic liquid crystals, characterized by long-range orientational order of the molecules, are the basis for most liquid crystal displays (LCDs). berkeley.edu Cholesteric liquid crystals, also known as chiral nematics, possess a helical structure and exhibit unique optical properties, such as selective reflection of light, making them suitable for applications like color displays and sensors. berkeley.edursc.orgchemeurope.com

Furthermore, the study of how the specific substitution pattern of this compound influences the pitch of the cholesteric helix is a potential area of research. The pitch determines the wavelength of light that is reflected, and being able to control this through molecular design is essential for creating materials with specific colors. rsc.org

Role as Intermediates in Organic Synthesis

The reactivity of the ester and hydroxyl groups, combined with the aromatic rings, makes this compound a valuable intermediate for the synthesis of more complex molecules with applications in pharmaceuticals and materials science.

Precursors for Complex Heterocyclic Systems (e.g., quinolones)

Quinolones are a significant class of heterocyclic compounds known for their broad-spectrum antibacterial activity. nih.govnih.gov The synthesis of quinolones often involves the cyclization of an aniline (B41778) derivative with a β-ketoester or a similar precursor. While a direct synthesis of quinolones from this compound is not explicitly detailed, a well-known reaction of a related compound, phenyl salicylate (B1505791), offers a plausible pathway. The "Salol reaction" involves the reaction of phenyl salicylate with an arylamine, such as o-toluidine, at elevated temperatures to form the corresponding amide. wikipedia.org

This reaction suggests that this compound could react with various anilines to form N-aryl salicylamides. These amides, possessing both a phenolic hydroxyl group and an amide linkage, are versatile precursors for the synthesis of various heterocyclic systems, including quinolones, through subsequent intramolecular cyclization reactions. The specific substitution on the aniline would determine the substitution pattern of the resulting quinolone.

Table 2: Plausible Synthetic Route to Quinolone Precursors from this compound

| Reactant 1 | Reactant 2 | Product | Potential Application |

| This compound | Aniline | N-Phenyl-2-hydroxy-5-phenylbenzamide | Precursor for phenyl-substituted quinolones |

| This compound | Substituted Aniline | N-(Substituted-phenyl)-2-hydroxy-5-phenylbenzamide | Precursor for a variety of functionalized quinolones |

Building Blocks for Polymeric Materials and Resins

Phenyl salicylate and its derivatives are utilized in the manufacturing of various polymers, including polyesters, lacquers, and adhesives. nih.govpharmacompass.comebi.ac.uk The presence of both a hydroxyl group and a methyl ester group in this compound allows it to act as a bifunctional monomer in polymerization reactions.

For instance, it can be incorporated into polyester (B1180765) chains through transesterification reactions. The ester group can react with a diol, and the hydroxyl group can react with a dicarboxylic acid or its derivative. This dual reactivity allows for the creation of cross-linked or branched polymers. Furthermore, phenyl benzoate itself can be used as an end-capping agent in the melt preparation of aromatic polyesters to control the molecular weight of the polymer. google.com This suggests a similar role for this compound, where it could be used to introduce a UV-protective phenyl salicylate end group to a polymer chain.

The phenyl and methyl substituents on the benzoate ring would also impart specific properties to the resulting polymer, such as increased rigidity, thermal stability, and altered solubility.

Development of UV Absorbers and Light Stabilizers

The ability of certain organic molecules to absorb ultraviolet (UV) radiation and dissipate the energy as heat without undergoing degradation is crucial for protecting materials from the damaging effects of sunlight. Phenyl salicylate is a well-known UV absorber. wikipedia.orgdrugfuture.com Its effectiveness stems from the 2-hydroxybenzoate moiety, which undergoes a reversible intramolecular proton transfer upon absorbing UV light, a process that efficiently dissipates the energy.

Derivatives of phenyl salicylate, such as this compound, are expected to exhibit similar UV-absorbing properties. The core chromophore responsible for UV absorption is the 2-hydroxybenzophenone-like structure within the molecule. The addition of a phenyl group at the 5-position could potentially shift the absorption spectrum, possibly enhancing protection in the UVA or UVB range. Research on related compounds like 2-(2'-hydroxy-5'-methylphenyl)benzotriazole has shown that such molecules are effective UV absorbers for protecting skin and materials from photodegradation. uvabsorbers.comnih.gov

These UV absorbers are incorporated into a wide range of products, including plastics, coatings, and sunscreens, to prevent discoloration, loss of mechanical properties, and other forms of degradation caused by UV exposure. specialchem.comuvabsorber.com The selection of a specific UV absorber depends on factors like its absorption spectrum, compatibility with the host material, and long-term stability. google.com

Table 3: Comparison of UV Absorber Characteristics

| Compound/Class | Key Structural Feature | Primary Absorption Range | Common Applications |

| Phenyl Salicylate | 2-Hydroxybenzoate | UVB | Sunscreens, plastics wikipedia.orgdrugfuture.com |

| Benzophenones | 2-Hydroxybenzophenone | UVA and UVB | Plastics, coatings uvabsorber.com |

| Benzotriazoles | 2-(2'-Hydroxyphenyl)benzotriazole | UVA and UVB | Plastics, coatings, automotive finishes jiyichem.comnih.gov |

| This compound (Predicted) | 2-Hydroxy-5-phenylbenzoate | UVA and UVB | Potential for use in plastics, coatings, and personal care products |

Ligand Chemistry and Coordination Compound Research

Synthesis of Metal Complexes with Benzoate-Derived Ligands

A comprehensive search of scientific databases reveals no specific studies detailing the synthesis of metal complexes where this compound is utilized as a ligand. The existing literature on benzoate-derived ligands focuses on other related molecules for the formation of coordination compounds. While the general principles of synthesizing metal complexes with benzoate-type ligands are well-established, involving the reaction of a metal salt with the ligand in a suitable solvent, no documented instances of this specific application for this compound have been found.

Investigation of Magnetic Properties in Transition Metal Complexes

There is currently no available research in the scientific literature that investigates the magnetic properties of transition metal complexes formed with this compound. Studies on the magnetic behavior of coordination compounds are extensive, but they have not yet been extended to complexes involving this particular ligand. Therefore, no data on magnetic susceptibility, spin states, or other magnetic phenomena for such compounds can be reported.

Exploration of Non-Clinical Biological Activities

Enzyme Inhibition Studies (e.g., tyrosinase, pancreatic lipase (B570770), α-glycosidase, G6PD, 6PGD)

An exhaustive review of the literature indicates that this compound has not been evaluated for its inhibitory activity against the enzymes tyrosinase, pancreatic lipase, α-glycosidase, glucose-6-phosphate dehydrogenase (G6PD), or 6-phosphogluconate dehydrogenase (6PGD). Consequently, there is no data on its potential as an inhibitor for these specific enzymes.

Antioxidant Activity Investigations and Mechanisms

There are no published studies on the antioxidant properties of this compound. Scientific investigations into the potential for this compound to act as a radical scavenger or to exhibit other antioxidant mechanisms have not been reported. As a result, its capacity and mechanisms as an antioxidant remain unknown.

Antifeedant Efficacy Studies

A thorough search of the scientific literature has yielded no studies concerning the antifeedant efficacy of this compound. Research into its potential to deter feeding by insects or other herbivores has not been documented, and therefore, no information on this biological activity is available.

Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) for this compound and its analogs is a critical area of research, providing insights into how molecular modifications influence biological and chemical properties. Investigations focus on altering functional groups on both the salicylic acid and the phenyl ring moieties to understand their contribution to various activities, including enzyme inhibition and cytotoxicity.

Detailed Research Findings

Research into derivatives of the methyl 2-hydroxybenzoate scaffold reveals that the nature and position of substituents significantly dictate the compound's biological efficacy. Studies have systematically replaced the phenyl group at the C5 position with other functionalities to probe the impact on enzyme inhibition.

One key area of investigation has been the inhibition of mushroom tyrosinase. bjmu.edu.cn A study evaluating novel methyl 2-hydroxy-5-substituted benzoate derivatives found that the parent compound, methyl salicylate (Methyl 2-hydroxybenzoate), showed minimal activity. However, introducing different substituents at the 5-position led to a range of inhibitory effects. For instance, derivatives with halogen or nitro groups were synthesized and tested. The findings indicate that the electronic properties and size of the substituent at the C5 position are crucial determinants of inhibitory potential against tyrosinase. bjmu.edu.cn

Similarly, the anti-pancreatic lipase activity of these compounds was evaluated. The results demonstrated that certain derivatives exhibited weak to moderate inhibition, suggesting that the core structure could be a starting point for developing more potent lipase inhibitors. Compound 4c (a gallic acid analogue) showed some antioxidant activity, while compounds 4c, 5d, 6c, and 6d displayed weak anti-pancreatic lipase activity. bjmu.edu.cn

In a different context, SAR studies on related methyl benzoate and cinnamate (B1238496) analogs have explored their role as modulators of DNA methylation in cancer cells. nih.gov A series of fourteen analogs were synthesized to evaluate their cytotoxic activity and their effect on global DNA methylation. The results showed that cinnamic derivatives were generally more potent than free caffeic acid. Specifically, compounds such as methyl 4-hydroxycinnamate (11 ), methyl 3,4-dihydroxycinnamate (12 ), and their methoxy-derivatives (14, 21, 22 ) demonstrated significant cytotoxicity and an ability to decrease DNA methylation levels. nih.gov Molecular docking studies suggested that these analogs could bind to the SAH-binding pocket of DNA methyltransferase 1 (DNMT1), highlighting the importance of the ester and the substituents on the phenyl ring for this biological activity. nih.gov

These findings collectively underscore the importance of the substituent's nature and position on the phenyl ring of benzoate derivatives in defining their biological activity profile.

Data Tables

The following tables summarize the biological activities of various methyl benzoate derivatives as reported in the literature.

Table 1: Biological Activity of Methyl 2-hydroxy-5-substituted Benzoate Derivatives

This table presents the inhibitory activity of synthesized compounds against mushroom tyrosinase and pancreatic lipase. Data is sourced from a study on novel methyl 2-hydroxy-5-substituted benzoate derivatives. bjmu.edu.cn

| Compound | Substituent at C5 | Tyrosinase Inhibition (IC₅₀ µM) | Pancreatic Lipase Inhibition (%) |

| 1c-5c | Various | Minimal Activity | Not Reported |

| 4c | Gallic acid analogue | Not Reported | 33.52 |

| 5d | Not specified | Not Reported | 15.76 |

| 6c | Not specified | Not Reported | 18.37 |

| 6d | Not specified | Not Reported | 20.77 |

Note: Specific structures for compounds 1c-6d were not fully detailed in the source material.

Table 2: Cytotoxicity and DNA Methylation Inhibition of Methyl Cinnamate Analogs

This table shows the cytotoxic effects on hepatocellular carcinoma cells (Hep3B) and the percentage of global DNA methylation inhibition for selected methyl cinnamate analogs. nih.gov

| Compound | Name | Cytotoxicity (IC₅₀ µM) | DNA Methylation Inhibition (%) |

| 11 | Methyl 4-hydroxycinnamate | >400 | ~85 |

| 12 | Methyl 3,4-dihydroxycinnamate | 109.7 ± 0.8 | ~97 |

| 14 | Methyl 3,4,5-trimethoxycinnamate | 364.2 ± 1.1 | ~90 |

| 21 | Methyl 4-methoxycinnamate | 239.8 ± 1.3 | ~70 |

| 22 | Methyl 3,4-dimethoxycinnamate | 243.6 ± 1.4 | ~63 |

| Caffeic Acid | (Reference) | >400 | Not Reported |

Environmental Fate and Green Chemistry Principles

Environmental Degradation Pathways

The photochemical degradation of "Methyl 2-hydroxy-5-phenylbenzoate" is influenced by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds and the formation of degradation products. The biphenyl (B1667301) moiety within the molecule is a key chromophore that absorbs UV light, initiating these reactions.

Studies on the photodegradation of biphenyl have shown that the process is dependent on the type of radiation, with combined UVA and UVB light leading to significant degradation. iosrjournals.org The presence of oxidizing agents, such as hydrogen peroxide, can further accelerate this process. iosrjournals.org The degradation of some aryl-substituted compounds can proceed through a photoinduced cleavage of the C-O bond. mdpi.com For substituted stilbenes, which share some structural similarities, photodegradation can result in the formation of ortho-quinones, leading to discoloration. nih.gov It is plausible that similar quinone-type structures could be formed during the photodegradation of phenolic compounds like "this compound."

The degradation of biphenyl itself can be initiated by bacteria that introduce molecular oxygen to the aromatic ring, a process that can also occur through photochemical activation. ethz.ch

Table 1: Factors Influencing Photodegradation of Biphenyl Compounds

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Radiation Type | Combined UVA+UVB shows higher degradation rates than individual types. | iosrjournals.org |

| **Oxidants (e.g., H₂O₂) ** | Addition of oxidants can significantly increase the rate of photodegradation. | iosrjournals.org |

| pH | The rate of photodegradation can be pH-dependent, with neutral pH sometimes favoring degradation. | iosrjournals.org |

| Solvent | The choice of solvent can impact the degradation efficiency. | iosrjournals.org |

Hydrolytic Stability and Pathways

The ester linkage in "this compound" is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2-hydroxy-5-phenylbenzoic acid) and alcohol (methanol). This process can be catalyzed by acids, bases, or enzymes. chemrxiv.org

The rate of hydrolysis is significantly influenced by the pH of the surrounding medium. rsc.org For phenolic esters, the stability can vary widely depending on the molecular structure. mdpi.comnih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl rings can alter the reactivity of the ester bond. chemrxiv.org For instance, studies on substituted phenyl benzoates have shown that electron-withdrawing groups can facilitate the nucleophilic attack on the carbonyl carbon, thereby increasing the rate of hydrolysis. chemrxiv.org

In biological systems, the hydrolysis of phenylbenzoate and its derivatives can be initiated by inducible esterases produced by microorganisms. nih.gov For example, the fungus Scedosporium apiospermum has been shown to hydrolyze phenylbenzoate into phenol (B47542) and benzoate (B1203000) as the first step in its degradation pathway. nih.gov The stability of phenolic esters is also a concern in applications where they are exposed to hot water, as hydrolysis can lead to the formation of more mobile degradation products. researchgate.net

Table 2: Hydrolysis of Phenolic Esters

| Compound Type | Hydrolysis Pathway | Influencing Factors | Reference |

|---|---|---|---|

| Phenyl Benzoates | Cleavage of the ester bond to form a phenol and a benzoic acid derivative. | pH, temperature, presence of esterase enzymes. | nih.gov |

| Substituted Phenyl Esters | Rate is dependent on the electronic properties of substituents (electron-withdrawing groups increase rate). | pH, substituents. | chemrxiv.orgresearchgate.net |

| Phenolic Esters in Polymers | Can undergo hydrolysis in hot water, affecting material stability. | Temperature, water presence. | researchgate.net |

Implementation of Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of "this compound" can be made more environmentally benign by incorporating these principles.

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key green chemistry approach is the replacement of these solvents with more sustainable alternatives. Water is an ideal green solvent, but the low solubility of many organic reactants, such as those likely involved in the synthesis of "this compound," can be a limitation.

Micellar systems, formed by surfactants in water, can overcome this solubility issue by creating nano-sized environments that can dissolve hydrophobic reactants, thereby facilitating reactions in an aqueous medium. The use of designer surfactants can create micelles that provide an ideal reaction environment for coupling reactions. rsc.orgCurrent time information in Bangalore, IN.

Biomass-derived solvents are another class of sustainable reaction media. For instance, tert-butyl methyl ether, which can be derived from biomass, has been used as a solvent for the enzymatic synthesis of phenolic esters. nih.gov Water-ethanol mixtures also represent a greener solvent choice for certain reactions. iosrjournals.org

Heterogeneous catalysts are materials that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. Their primary advantage from a green chemistry perspective is their ease of separation from the reaction mixture, which allows for catalyst recycling and reduces waste from purification processes. jeeadv.ac.inyoutube.com

For the synthesis of phenolic esters, various heterogeneous catalysts have been developed. Metal-supported clays, such as zinc-loaded Montmorillonite K10, have been shown to be effective and recyclable catalysts for the synthesis of phenolic esters under solvent-free conditions. jetir.org Another example is a sulfonated silica (B1680970) (SiO₂-SO₃H) catalyst, which has proven efficient for the esterification of carboxylic acids with phenols and can be reused for multiple reaction cycles. researchgate.net

The synthesis of the biphenyl structure, a key component of "this compound," often involves Friedel-Crafts reactions or cross-coupling reactions. The development of heterogeneous catalysts for these steps is crucial. Solid acid catalysts like zinc oxide (ZnO) can be used for Friedel-Crafts acylation, replacing traditional, less environmentally friendly catalysts. researchgate.netnih.gov For cross-coupling reactions to form the biphenyl bond, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst. researchgate.net

Table 3: Examples of Heterogeneous Catalysts in Ester and Biphenyl Synthesis

| Reaction Type | Catalyst | Advantages | Reference |

|---|---|---|---|

| Phenolic Ester Synthesis | Zn-Montmorillonite K10 | Recyclable, solvent-free conditions. | jetir.org |

| Phenolic Ester Synthesis | SiO₂-SO₃H | Recyclable, efficient under conventional heating and microwave irradiation. | researchgate.net |

| Friedel-Crafts Acylation | Zinc Oxide (ZnO) | Reusable, operates under mild conditions. | researchgate.net |

| Biphenyl Synthesis (Coupling) | Palladium on Carbon (Pd/C) | Recyclable, used in various cross-coupling reactions. | researchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

Traditional synthesis routes, such as the Friedel-Crafts acylation using stoichiometric amounts of aluminum trichloride (B1173362) (AlCl₃), often have poor atom economy because the catalyst is consumed in the reaction and generates a large amount of waste. researchgate.netrsc.org A key strategy to improve atom economy is to use catalytic amounts of a recyclable catalyst instead. researchgate.net

Waste minimization also involves reducing or eliminating the use of auxiliary substances like solvents and separation agents. rsc.org Implementing solvent-free reaction conditions, as demonstrated with the use of a Zn-Montmorillonite K10 catalyst for phenolic ester synthesis, is an effective strategy. jetir.org Furthermore, designing processes where the reaction medium can be easily recovered and reused contributes significantly to waste reduction. rsc.org

For the synthesis of "this compound," a green chemistry approach would involve selecting reaction pathways that are inherently more atom-economical, such as addition reactions over substitution reactions, and employing recyclable heterogeneous catalysts in sustainable solvents or under solvent-free conditions.

Concluding Perspectives and Future Research Directions

Advancements in Asymmetric Synthesis and Stereocontrol

The stereochemistry of biphenyl (B1667301) compounds is a fascinating area of study, primarily due to the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings can lead to stable, isolable stereoisomers. pharmaguideline.comyoutube.com This axial chirality is dependent on the presence of bulky substituents in the ortho positions of the biphenyl core. youtube.com While Methyl 2-hydroxy-5-phenylbenzoate is not itself chiral, future research could focus on the synthesis of derivatives with ortho-substituents to induce atropisomerism.

Future advancements in this area will likely concentrate on:

Novel Chiral Catalysts: The development of highly efficient and selective catalysts for the asymmetric cross-coupling reactions used to form the biphenyl bond. This includes exploring both transition-metal catalysts with novel chiral ligands and the potential of metal-free organocatalysis to control the stereochemical outcome.

Computational Catalyst Design: Utilizing computational chemistry and theoretical modeling to design catalysts with optimized steric and electronic properties for specific substrates. acs.org By calculating rotational energy barriers and modeling transition states, researchers can predict the stereoselectivity of a given catalytic system before attempting synthesis in the lab. acs.org

Dynamic Kinetic Resolution: For derivatives where the rotational barrier is low enough to allow for interconversion but high enough to prevent racemization under ambient conditions, developing catalytic systems that can perform a dynamic kinetic resolution would be a significant step forward. This would allow for the conversion of a racemic mixture into a single desired enantiomer in high yield.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. polyphenols-site.comnih.gov For this compound and its potential derivatives, these technologies offer several exciting prospects.

Key areas for future integration include:

Predictive Modeling: AI models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on datasets of phenolic and biphenyl compounds to predict various properties. polyphenols-site.comnih.gov This could include predicting biological activity, antioxidant capacity, or material characteristics like thermal stability and photophysical properties.